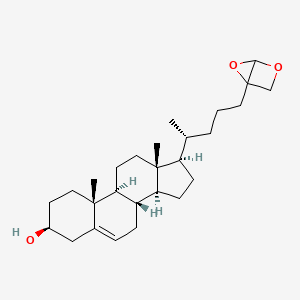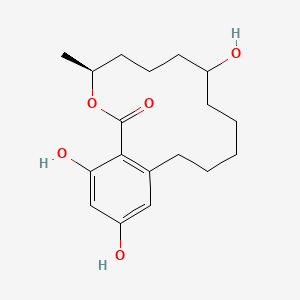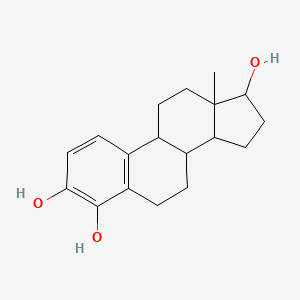
Diepoxycholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diepoxycholesterol is a derivative of cholesterol, characterized by the presence of two epoxide groups. It is a member of the oxysterol family, which are oxygenated derivatives of cholesterol. These compounds play significant roles in various biological processes, including cholesterol homeostasis and immune response regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diepoxycholesterol can be synthesized through a multi-step process starting from methyl hyodeoxycholanate. The key intermediate in this synthesis is desmosterol acetate. The process involves the Sharpless asymmetric dihydroxylation as a crucial step, which ensures the stereoselective formation of the epoxide groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of high-purity reagents and controlled reaction conditions are essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: Diepoxycholesterol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors, leading to the formation of reduced derivatives.
Substitution: Epoxide groups in this compound can undergo nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Hydride donors such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties .
Scientific Research Applications
Diepoxycholesterol has several scientific research applications:
Chemistry: It serves as a model compound for studying epoxide chemistry and the reactivity of oxysterols.
Biology: It is used to investigate the role of oxysterols in cellular processes, including cholesterol metabolism and immune response regulation.
Industry: It is used in the development of pharmaceuticals and as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
Diepoxycholesterol exerts its effects primarily through the activation of liver X receptors (LXRs). These nuclear receptors regulate the expression of genes involved in lipid metabolism, cholesterol homeostasis, and immune responses. Upon binding to LXRs, this compound modulates the transcriptional activity of target genes, influencing various cellular pathways .
Comparison with Similar Compounds
24S,25-Epoxycholesterol: Another oxysterol with a single epoxide group, known for its role in cholesterol metabolism.
5α,6α24S,25-Diepoxycholesterol: A stereoisomer of diepoxycholesterol with different biological activities.
5β,6β24S,25-Diepoxycholesterol: Another stereoisomer with unique properties and potential therapeutic applications.
Uniqueness: this compound is unique due to its dual epoxide groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively activate liver X receptor subtypes makes it a valuable compound for studying cholesterol metabolism and developing therapeutic agents .
Properties
Molecular Formula |
C27H42O3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(2,5-dioxabicyclo[2.1.0]pentan-4-yl)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O3/c1-17(5-4-12-27-16-29-24(27)30-27)21-8-9-22-20-7-6-18-15-19(28)10-13-25(18,2)23(20)11-14-26(21,22)3/h6,17,19-24,28H,4-5,7-16H2,1-3H3/t17-,19+,20+,21-,22+,23+,24?,25+,26-,27?/m1/s1 |
InChI Key |
DQDAWGQNEFIMLJ-JKKSSRGPSA-N |
Isomeric SMILES |
C[C@H](CCCC12COC1O2)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C |
Canonical SMILES |
CC(CCCC12COC1O2)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[5-[2-(Dibenzylamino)-2-oxoethyl]-2-heptyl-4-oxo-1,3-thiazolidin-3-yl]butyl]benzoic acid](/img/structure/B10763594.png)
![5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline](/img/structure/B10763600.png)

![4-{4-Ethyl-5-phenyl-3-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-furan-2-yl}-phenol](/img/structure/B10763606.png)

![[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763619.png)
![3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile](/img/structure/B10763634.png)

![tetrasodium;[[[(2R,3R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763650.png)
![(3R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10763651.png)
![5-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7A-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexane-1,3-diol](/img/structure/B10763666.png)
![4-({[6-(5-chloro-2-{[(1r,4r)-4-{[(2R)-1-methoxypropan-2-yl]amino}cyclohexyl]amino}pyridin-4-yl)pyridin-2-yl]amino}methyl)oxane-4-carbonitrile](/img/structure/B10763679.png)
![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol](/img/structure/B10763693.png)
![17-Acetyl-11-(4-acetylphenyl)-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10763704.png)
